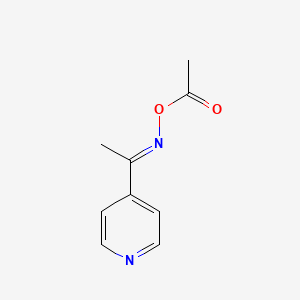
Ketone, methyl 4-pyridyl, O-acetyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:
Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.
4-Acetylpyridine Oxime: The intermediate compound before acetylation.
Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.
Uniqueness
Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |
InChI Key |
PCLGAVYMUIMQDC-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=CC=NC=C1 |
Canonical SMILES |
CC(=NOC(=O)C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















